Ethyl-2,2,2-d3-malonic Acid

Übersicht

Beschreibung

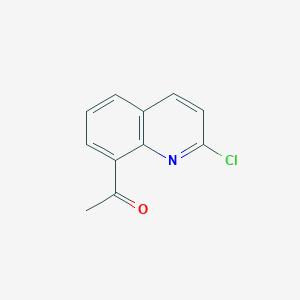

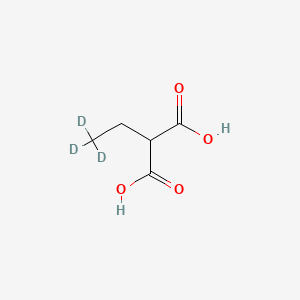

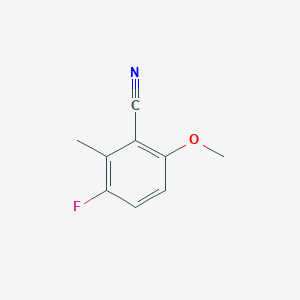

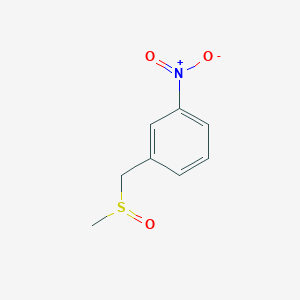

Ethyl-2,2,2-d3-malonic Acid, also known as 2,2,2-trideuterioethyl malonic acid, belongs to the family of malonic acids. It has a molecular formula of C5H8O4 and a molecular weight of 135.13 g/mol .

Synthesis Analysis

The synthesis of this compound can be achieved through the Malonic Ester Synthesis . This process involves the deprotonation of the ester to form an enolate, followed by an SN2 reaction of the enolate with an alkyl halide to form a new C-C bond . The product then undergoes acidic hydrolysis of the ester to give a carboxylic acid, and finally, decarboxylation to give an enol .

Molecular Structure Analysis

The molecular structure of this compound consists of five carbon atoms, eight hydrogen atoms, and four oxygen atoms . The structure is also available as a 2D Mol file .

Chemical Reactions Analysis

The most useful reaction of enolate ions, such as those in this compound, is their alkylation by treatment with an alkyl halide, thereby forming a new C−C bond and joining two smaller pieces into one larger molecule .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 135.133 . More detailed physical and chemical properties such as melting point, boiling point, density, and others can be found in the Safety Data Sheet .

Wissenschaftliche Forschungsanwendungen

NMR Studies in Chemistry

Magnetic resonance studies on malonic and ethylmalonic acids, including Ethyl-2,2,2-d3-malonic Acid, have revealed important insights into the behavior of these substances. For instance, α-protons in these acids can exchange with deuterium from solvents in both acidic and basic D2O solutions. This property is significant in understanding the behavior of these acids in various chemical environments, including their interaction with cobalt(III) complexes (Amirhaeri et al., 1979).

Catalysis and Chemical Synthesis

Ethylmalonic acid, closely related to this compound, plays a role in novel chemical syntheses. For instance, it participates in Co2(CO)8-induced domino reactions with ethyl diazoacetate and carbon monoxide, leading to the formation of unique malonic acid derivatives. This process is significant for the development of new organic compounds and has implications in various fields of synthetic chemistry (Balogh et al., 2009).

Metabolomics and Disease Research

Ethylmalonic acid, a variant of this compound, has been studied as a biomarker in disorders related to inborn errors of metabolism. Techniques like liquid chromatography-mass spectrometry (LC-MS) have been used to quantify levels of malonic acids in various biological samples, providing valuable insights into the metabolic pathways involved in certain diseases (Ambati et al., 2017).

Solubility Studies in Engineering and Material Science

Studies on the solubility of compounds like this compound in supercritical carbon dioxide provide valuable data for applications in material science and engineering. Understanding the solubility behavior of these compounds is crucial for their application in various industrial processes, including those involving carbon capture and storage (Chang et al., 2012).

Kinetics and Reaction Studies

This compound and its derivatives have been subjects of study in reaction kinetics. The Mn(II)-catalyzed Belousov-Zhabotinsky reaction, which demonstrates oscillating behavior, has been studied with ethylmalonic acid. Such reactions provide insights into the dynamic behavior of chemical systems and are fundamental to the understanding of non-linear chemical kinetics (Sun et al., 1994).

Wirkmechanismus

The mechanism of action of Ethyl-2,2,2-d3-malonic Acid involves a series of reactions. These include deprotonation to give an enolate, SN2 reaction of the enolate with an alkyl halide, acidic ester hydrolysis, decarboxylation to give an enol, and tautomerization of the enol back to the carboxylic acid .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2,2,2-trideuterioethyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFXDFUAPNAMPJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)

![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)

![Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433791.png)